Avanbulin, also known as BAL27862, is a novel synthetic potent inhibitor of tubulin polymerization that induces cancer cell death. BAL27862 is a novel microtubule-destabilizing drug that is currently undergoing phase I clinical evaluation as the prodrug BAL101553. BAL27862 elicits a unique microtubule (MT) phenotype, distinct from paclitaxel, vinblastine and colchicine, has broad in vitro anti-proliferative activity against a diverse range of human tumor lines (low nM IC50s) and induces significant antitumor responses in a range.
Compound Description: This compound (Zinc ID 000002613203) is identified as a potential treatment candidate for COVID-19. Molecular docking studies suggest it exhibits strong binding affinity to several COVID-19 related proteins, including 4OW0, 6lu7, 1O86, and 2GTB. []
Relevance: This compound shares the 1,2,5-oxadiazol-3-amine core structure with 3-[(4-{1-[2-(4-Aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile. Both compounds feature an amino group at the 3-position of the oxadiazole ring. Additionally, both compounds are explored for their potential therapeutic applications, though in different disease contexts. []
Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor with nanomolar IC50 values against AKT isoforms 1, 2, and 3. It demonstrated efficacy in inhibiting tumor growth in human breast carcinoma xenograft models. []
Relevance: Similar to 3-[(4-{1-[2-(4-Aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile, this compound possesses a 4-amino-1,2,5-oxadiazol-3-yl moiety. This structural feature highlights the relevance of this heterocyclic system in designing molecules with potential therapeutic value. []
Compound Description: SB-772077-B is a potent aminofurazan-based Rho kinase inhibitor. It demonstrates vasodilatory effects, decreasing pulmonary and systemic arterial pressures in various experimental models. Additionally, it shows efficacy in attenuating monocrotaline-induced pulmonary hypertension in rats. []
Relevance: This compound, like 3-[(4-{1-[2-(4-Aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile, features the 1,2,5-oxadiazol-3-amine core structure. The presence of this shared motif suggests a potential avenue for exploring structure-activity relationships within this chemical class. []
Compound Description: This compound belongs to the class of functionally substituted 1,2,5-oxadiazole 2-oxides (furoxans). It contains a hydrazone functionality, making it a potential drug candidate for neglected diseases. []
Relevance: This compound highlights the importance of the 1,2,5-oxadiazole scaffold, a key feature also present in 3-[(4-{1-[2-(4-Aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile. The presence of diverse substituents on the oxadiazole ring in both compounds emphasizes the versatility of this scaffold for developing new chemical entities with potential biological activity. []
Compound Description: This compound is a fluorescently labeled celecoxib derivative designed as a potential biomarker for imaging cyclooxygenase-2 (COX-2) overexpression in cancer. It exhibits COX-2 inhibitory activity and selectivity. []
Relevance: While this compound does not share the core 1,2,5-oxadiazole structure with 3-[(4-{1-[2-(4-Aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile, it represents a related class of heterocycles. This compound falls under the broader category of azoles, five-membered heterocyclic compounds containing at least one nitrogen atom in the ring. This inclusion highlights the significance of exploring structurally similar heterocyclic systems for potential biological activity. []
Compound Description: FTY720 is a drug that acts as an agonist of sphingosine 1-phosphate (S1P) receptors. It is being investigated for its potential in treating degenerative brain diseases. []
Relevance: While FTY720 lacks the 1,2,5-oxadiazole moiety found in 3-[(4-{1-[2-(4-Aminophenyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)amino]propanenitrile, it's relevant because the research paper discussing FTY720 also explores various AMPA receptor agonists. These AMPA receptor agonists, some of which contain oxadiazole rings, are investigated for their therapeutic potential in degenerative brain diseases. This overlap in therapeutic applications and the presence of oxadiazole rings in some AMPA receptor agonists makes FTY720 indirectly related. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Milciclib Maleate is under investigation in clinical trial NCT01301391 (Study of Oral PHA-848125AC in Patients With Malignant Thymoma Previously Treated With Multiple Lines of Chemotherapy). Milciclib Maleate is the maleate salt form of milciclib, an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), with potential antineoplastic activity. CDK2/TRKA inhibitor PHA-848125 AC potently inhibits cyclin-dependent kinase 2 (CDK2) and exhibits activity against other CDKs including CDK1 and CDK4, in addition to TRKA. Inhibition of these kinases may result in cell cycle arrest and apoptosis of tumor cells that express these kinases. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some cancer cell types. The neurotrophin receptor TRKA is mutated in a variety of cancer cell types.
Plicamycin is an antineoplastic antibiotic produced by Streptomyces plicatus. It has been used in the treatment of testicular cancer, Paget's disease of bone, and, rarely, the management of hypercalcemia. The manufacturer discontinued plicamycin in 2000. Plicamycin, which was formerly known as mithramycin, is an antibiotic that is used as an anticancer agent in the therapy of testicular and germ cell cancers. Plicamycin causes acute hepatic injury that arises within days of starting therapy, but is usually transient and asymptomatic and rarely leads to jaundice. Plicamycin has not been approved for use as cancer chemotherapy in the United States, but continues to be used on an investigational basis. Plicamycin is an antibiotic isolated from the bacterium Streptomyces plicatus with antineoplastic activity. Plicamycin, also known as mithramycin, binds to the minor groove of DNA at GC-rich sites, resulting in inhibition of RNA synthesis; this agent also inhibits mRNA expression, resulting in a reduction in protein synthesis. In addition, plicamycin may inhibit bone resorption by down regulating transcription of c-src, an oncogene involved in bone metabolism and resorption. (NCI04) Plicamycin can cause developmental toxicity according to state or federal government labeling requirements. A tricyclic pentaglycosidic antibiotic from Streptomyces strains that inhibits RNA and protein synthesis by adhering to DNA. It is used as a fluorescent dye and as an antineoplastic agent, especially in bone and testicular tumors. Plicamycin is also used to reduce hypercalcemia, especially that due to malignancies.
Pexmetinib is under investigation in clinical trial NCT04074967 (Study of ARRY-614 Plus Either Nivolumab or Ipilimumab). Pexmetinib is an orally bioavailable small-molecule inhibitor of p38 and Tie2 kinases with potential antineoplastic, anti-inflammatory and antiangiogenic activities. Pexmetinib binds to and inhibits the activities of p38 and Tie2 kinases, which may inhibit the production of proinflammatory cytokines and may decrease tumor angiogenesis and tumor cell growth and survival. p38 is a MAP kinase that is often upregulated in cancer cells, playing a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Tie2 is an endothelial cell specific receptor that is activated by angiopoietins, growth factors required for angiogenesis. This agent has also been reported to inhibit other kinases including vascular endothelial growth factor receptor (VEGFR2) and Src tyrosine kinases.
PP1 is a potent, reversible, ATP-competitive, and selective inhibitor of the Src family of protein tyrosine kinases. It inhibits p56lck (IC50 = 5 nM), p59fynT (IC50 = 6 nM), Hck (IC50 = 20 nM), and Src (IC50 = 170 nM) without significantly affecting the activity of EGFR kinase (IC50 = 250 nM), JAK2 (IC50 = 50 µM), or ZAP-70 (IC50 ≥ 0.6 µM). PP1 inhibits anti-CD3-induced tyrosine phosphorylation of human T cells with an IC50 value of 600 nM. It exhibits antitumor activity by antagonizing both proliferation and the inhibition of apoptosis mediated by a stem cell factor/mast cell growth factor in hematopoietic and small cell lung cancer cell lines. PP1 also blocks TGF-β-mediated cellular responses by directly inhibiting type I TGF-β receptors (IC50 = 50 nM) in a manner unrelated to Src signaling. PP1 is a potent and selective Src family protein tyrosine kinase inhibitor. PP1 effectively blocks TGF-beta1-induced cell migration and invasion in both established and primary carcinoma cells. PP1 blocks TGF-beta1-mediated cellular responses by direct and differential inhibition of type I and type II TGF-beta receptors. PP1 was also found to potentiate tumor-suppressive effect of connexin 32 gene in renal cancer cells.
Pyridostatin is a synthetic small-molecule stabilizer of G-quadruplexes, a secondary structure of DNA that usually exists in the end of the chromosome or the telomeres. It can compete for binding with the telomere-associated proteins and induce telomerase dysfunction. Pyridostatin induces DNA damage and cell cycle arrest (Kd = 490 nM) and has been shown to target the proto-oncogene Src, reducing Src protein abundance and Src-dependent motility in human breast cancer cells. Pyridostatin stabilizes G-quadruplexes (G4s) in cells and elicits a DNA damage response by causing the formation of DNA double strand breaks (DSB). Pyridostatin promotes growth arrest in human cancer cells by inducing replication- and transcription-dependent DNA damage. Pyridostatin targets gene bodies containing clusters of sequences with a propensity for G-quadruplex formation. As a result, pyridostatin modulated the expression of these genes, including the proto-oncogene SRC.
The Src family of proto-oncogenic kinases include nine mammalian non-receptor tyrosine kinases that are involved in intracellular signaling and are often relevant to carcinogenesis. SU6656 is a selective inhibitor of Src kinases, Including Src, Yes, Lyn, and Fyn (IC50 = 280, 20, 130, 170 nM, respectively). It weakly inhibits some other kinases when used at >10 μM. SU6656 has been used to study the role of Src kinases in cell growth and development in diverse processes, including nervous system development, fibrosis, and cancer. SU6656 is a potent and selective dual inhibitor of Src family kinases and Aurora kinase. SU6656 modulates CTGF (connective tissue growth factor) expression in an ERK-dependent manner. SU6656 induces caspase-independent cell death in FRO anaplastic thyroid carcinoma cells and therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo.
RWJ 67657 is an orally active inhibitor of the MAP kinases p38α and p38β (IC50s = 1 and 11 µM, respectively, in vitro) that is inactive against p38γ and p38δ, as well as several other kinases. It blocks the release of TNF-α and IL-1β from peripheral blood mononuclear cells stimulated with LPS (IC50s = 3 and 11 nM, respectively) and inhibits TNF-α production in LPS-treated mice and rats. RWJ 67657 potently blocks the proliferation of CD4+ peripheral blood T cells induced by CD28 stimulation alone (IC50 = 0.5-4 nM). It is commonly used to study the roles of p38α and p38β in cellular and whole animal systems. RWJ-67657 is a potent p38 MAPK inhibitor, which inhibited the release of TNF-alpha by lipopolysaccharide (a monocyte stimulus)-treated human peripheral blood mononuclear cells with an IC of 3 nM, as well as the release of TNF-alpha from peripheral blood mononuclear cells treated with the superantigen staphylococcal enterotoxin B (a T cell stimulus), with an IC value of 13 nM. This compound was approximately 10-fold more potent than the literature standard p38 kinase inhibitor SB 203580 in all p38 dependent in vitro systems tested.